molecular formula C13H20Cl2N2O B6343744 N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate CAS No. 1357471-44-3

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate

Cat. No.: B6343744
CAS No.: 1357471-44-3
M. Wt: 291.21 g/mol
InChI Key: YUMCJWVZLMGNTD-UHFFFAOYSA-N
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Description

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is a high-purity, hygroscopic, and light-sensitive analytical reagent of significant value in chemical and materials science research . It is critically applied as a key component, often referred to as Bratton-Marshall Reagent or Marshall's Reagent, in spectrophotometric assays for the determination of nitrite and nitrate . This application is fundamental in environmental analysis and pharmaceutical testing. Furthermore, its role as an effective corrosion inhibitor for copper in 2 M nitric acid solutions has been demonstrated through thermodynamic studies, with its adsorption on the metal surface following the Langmuir isotherm model . The compound acts by forming a protective layer on the copper surface, with efficiency increasing at higher concentrations, though it decreases with a rise in temperature . Researchers value this compound for investigating the thermodynamics of metal corrosion and inhibitor adsorption processes . As a white to light yellow or red powder that is slightly soluble in water, it requires careful handling and storage at room temperature, protected from light and air, to maintain its stability and purity of >98% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methanol;N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.CH4O.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2;;/h1-7,14H,8-9,13H2;2H,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCJWVZLMGNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs in an aqueous solution, and the product is isolated as the dihydrochloride salt . The compound is commercially available and can be prepared under controlled laboratory conditions to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic reaction as in laboratory preparation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Applications

N-NEDHME is primarily utilized as a coupling agent in spectrophotometric determinations. It plays a crucial role in the quantitative analysis of several compounds, including:

  • Nitrate and Nitrite : N-NEDHME is employed in the colorimetric determination of nitrate and nitrite concentrations in water samples. The compound reacts with sulfanilic acid to form an orange-colored azo dye, which can be measured spectrophotometrically .
  • Aminophenols and Sulfonamides : It serves as a coupling agent for the spectrophotometric determination of various aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides .

Table 1: Spectrophotometric Applications of N-NEDHME

Compound TypeApplicationMethodology
Nitrate/NitriteColorimetric analysisReaction with sulfanilic acid
AminophenolsSpectrophotometric detectionCoupling agent
SulfonamidesQuantitative analysisColorimetric methods

Corrosion Inhibition

N-NEDHME has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly in acidic environments. A study focused on its application to inhibit the corrosion of C38 steel in 0.5M H2SO4 solutions demonstrated promising results:

  • Inhibition Efficiency : The compound showed good efficiency in reducing corrosion rates at various concentrations. The efficiency decreased with increasing temperature, indicating its potential application in conditions where corrosion is prevalent .
  • Techniques Used : The study utilized weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to assess the inhibitory effects of N-NEDHME on steel corrosion.

Table 2: Corrosion Inhibition Properties of N-NEDHME

ParameterValue/Observation
Medium0.5M H2SO4
Temperature Range298K - 328K
Inhibition EfficiencyHigh at lower temperatures
Measurement TechniquesWeight loss, EIS, Polarization

Antimicrobial Studies

Recent studies have explored the antimicrobial properties of N-NEDHME against various bacterial strains. Its efficacy as an antimicrobial agent highlights its potential use in pharmaceutical applications:

  • Mechanism of Action : The compound's interaction with bacterial cell walls may disrupt cellular processes, leading to bacterial death.
  • Application Scope : It can be used in formulations aimed at treating infections or as a preservative in pharmaceutical products .

Table 3: Antimicrobial Applications of N-NEDHME

Bacterial StrainEfficacyApplication Area
Escherichia coliModerate to highPharmaceutical formulations
Staphylococcus aureusHighAntiseptic products

Mechanism of Action

The mechanism of action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate involves its ability to form charge transfer complexes with various acceptors. These complexes are investigated using positron annihilation lifetime spectroscopy . The compound acts as a donor molecule, forming complexes with π-acceptors, σ-acceptors, and vacant orbital acceptors .

Comparison with Similar Compounds

Corrosion Inhibition Performance

Table 1: Comparative Corrosion Inhibition Data
Compound Metal/Environment Max IE (%) Concentration Temperature Effect Adsorption Isotherm Reference ID
N-NEDHME Copper/2M HNO₃ 94 10⁻³ M IE decreases with temperature↑ Langmuir
N-NEDHME C38 Steel/0.5M H₂SO₄ 90 10⁻³ M IE decreases with temperature↑ Langmuir
Chalcone Oxime Derivatives Carbon Steel/0.5M H₂SO₄ 92 10⁻⁴ M Moderate thermal stability Langmuir
Isatin Derivatives N80 Steel/15% HCl 88 500 ppm IE stable up to 323K Temkin
Polyaspartic Acid Derivatives CaCO₃ scale inhibition 85 20 mg/L N/A N/A
Thienylpicolinamidine Derivatives Carbon Steel/1M HCl 95 10⁻³ M IE decreases slightly with temperature↑ Langmuir

Key Observations :

  • N-NEDHME vs. Chalcone Oximes : Both achieve >90% IE in H₂SO₄, but chalcone oximes exhibit better thermal stability .
  • N-NEDHME vs. Thienylpicolinamidines : The latter shows marginally higher IE (95%) in HCl, likely due to stronger electron-donating groups enhancing adsorption .
  • Mechanistic Differences: N-NEDHME acts as a cathodic inhibitor in HNO₃ but as an anodic inhibitor in H₂SO₄ , highlighting environment-dependent behavior. Other compounds like isatin derivatives are mixed-type inhibitors .

Adsorption Behavior and Thermodynamics

Table 2: Adsorption Parameters of Corrosion Inhibitors
Compound ΔG°ads (kJ/mol) ΔH°ads (kJ/mol) ΔS°ads (J/mol·K) Isotherm Model Reference ID
N-NEDHME (HNO₃) -37.2 -42.1 -15.6 Langmuir
N-NEDHME (H₂SO₄) -34.8 -39.5 -12.3 Langmuir
Imidazole Derivatives -29.5 -35.2 -18.9 Langmuir
Sodium Phthalamates -28.3 -31.7 -10.1 Freundlich

Insights :

  • N-NEDHME’s ΔG°ads values (-34 to -37 kJ/mol) suggest physisorption (weak electrostatic interactions), comparable to imidazole derivatives but stronger than sodium phthalamates .
  • Negative ΔH°ads values indicate exothermic adsorption, typical for most inhibitors.

Biological Activity

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate (N-NEDHME) is a compound with significant biological activity, particularly in the fields of antimicrobial research and electrochemical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}Cl2_2N2_2·CH3_3OH
  • Molecular Weight : 291.22 g/mol
  • Melting Point : 196-199 °C (dec.)
  • CAS Number : 1357471-44-3

Antimicrobial Activity

N-NEDHME has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant antibacterial effects, making it a candidate for further development in pharmaceutical applications.

  • Mechanism of Action : The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in developing new antibiotics to combat resistant bacterial strains.

Electrochemical Applications

Research indicates that N-NEDHME can act as an effective corrosion inhibitor. A study conducted on C38 steel in 0.5M H2_2SO4_4 solutions demonstrated its ability to inhibit corrosion through electrochemical methods.

  • Inhibition Efficiency : The compound showed an inhibition efficiency of up to 88.3% at a concentration of 103^{-3} M, indicating strong protective qualities against corrosion.
Concentration (M)-E_corr (mV/SCE)-β_c (mV/dec)I_corr (µA/cm²)EI (%)
H2_2SO4_4662.9141.817.9-
103^{-3}508.9285.52.188.3
104^{-4}526.1253.23.381.6
105^{-5}548.1295.45.569.3
106^{-6}508.7298.48.154.7

Inhibition of Steel Corrosion

A detailed study published in Der Pharma Chemica examined the inhibition effect of N-NEDHME on C38 steel corrosion in acidic environments (0.5M H2_2SO4_4). The results indicated that the compound acts predominantly as an anodic inhibitor, effectively shifting the corrosion potential to more positive values, thereby reducing the corrosion rate significantly .

Spectrophotometric Applications

N-NEDHME has also been utilized in spectrophotometric methods for detecting nitrite and nitrate ions in biological samples. The compound forms a colored complex with these ions, allowing for quantitative analysis through UV/Vis spectroscopy .

Q & A

Q. What is the role of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate in nitric oxide (NO) detection assays?

The compound acts as a chromogenic agent in the Griess reaction, forming a purple-colored azo compound when reacting with nitrite ions (NO₂⁻). The methodology involves sequential addition of sulfanilamide (in acidic medium) followed by N-1-Naphthylethylenediamine Dihydrochloride (NEDD). Absorbance is measured at 540–550 nm using a spectrophotometer, with a detection limit as low as 2.5 µM . For example, in cell culture studies, supernatants are mixed with sulfanilamide and NEDD, and NO levels are quantified against a nitrite standard curve .

Q. What are the solubility and stability considerations for preparing solutions of this compound?

The reagent is soluble in hot water, alcohol, dilute HCl, and acetone. However, it is hygroscopic and light-sensitive, requiring storage in airtight, opaque containers at room temperature (RT). Solutions should be prepared fresh before use due to rapid degradation; for instance, the USP method specifies immediate use after dissolving 0.1 g in 100 mL water . Methanol content (8–11%) in the monomethanolate form may influence solubility in polar solvents .

Q. How is this compound utilized in pharmaceutical impurity testing?

It is employed in colorimetric assays to detect aromatic amine impurities (e.g., chloroaniline) via diazotization and coupling reactions. A sample is dissolved in HCl, treated with sodium nitrite, ammonium sulfamate, and NEDD. The resulting color intensity is compared to a standard, with a detection threshold of ≤250 ppm impurities .

Advanced Research Questions

Q. What experimental designs are used to study its corrosion inhibition properties in metal-acid systems?

In nitric acid systems, electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate inhibition efficiency. Adsorption isotherms (e.g., Langmuir) are applied to model inhibitor behavior, with thermodynamic parameters (ΔG°ads, ΔH°ads) calculated to determine spontaneity and mechanism (physisorption vs. chemisorption) . For copper corrosion studies, the compound is tested at concentrations ranging from 10⁻⁴ to 10⁻² M, with inhibition efficiencies exceeding 80% at optimal doses .

Q. How is purity assessed for research-grade batches of this compound?

Neutralization titration is used to determine purity (≥97%), with methanol content verified via gas chromatography. Sensitivity tests involve reacting the compound with 0.02% sulfanilic acid; a red color confirms activity. Regulatory methods (e.g., USP) require compliance with limits for residual solvents and related substances .

Q. What mechanisms explain its adsorption behavior in corrosion inhibition?

The compound adsorbs onto metal surfaces via electron donation from its aromatic and amine groups, forming protective layers. Quantum chemical calculations (e.g., density functional theory) correlate molecular descriptors (e.g., HOMO/LUMO energies) with inhibition efficiency. For example, in HCl media, the adsorption process follows the Langmuir model, with ΔG°ads values near -40 kJ/mol, indicating chemisorption .

Methodological Notes

  • Spectrophotometric Calibration : Always include a nitrite standard curve (e.g., 0–100 µM) and a blank (without NEDD) to correct for background interference .
  • Corrosion Testing : Maintain consistent temperature (e.g., 25°C) and agitation rates during electrochemical measurements to ensure reproducibility .
  • Handling Precautions : Use gloves and eye protection due to skin/eye irritation risks (H315, H319). Avoid acid contact to prevent decomposition .

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